L-858051

Übersicht

Beschreibung

L-858,051 is a water-soluble analog of forskolin, a cell-permeant activator of adenylate cyclase. L-858,051 activates adenylate cyclase (EC50 = 3 µM), inhibits glucose transport, and blocks cytochalasin B binding in rat adipocyte membranes. L-858,051 is used to activate adenylate cyclase and initiate signaling through elevated cAMP synthesis in a variety of cell types in culture.

Wissenschaftliche Forschungsanwendungen

Aktivierung der Adenylatcyclase

L-858051 ist bekannt als ein Aktivator der Adenylatcyclase . Dieses Enzym wandelt ATP in cyclisches AMP (cAMP) um und ist entscheidend für viele biologische Prozesse, darunter die Regulierung des Stoffwechsels und die Aktivität von Calciumkanälen. Durch die Stimulation der Adenylatcyclase kann this compound verwendet werden, um cAMP-abhängige Signaltransduktionswege zu untersuchen.

Herz-Kreislauf-Forschung

Die Verbindung wurde in der Herz-Kreislauf-Forschung eingesetzt, insbesondere beim Verständnis des cAMP-Signalwegs in glatten Gefäßmuskelzellen . Dies ist entscheidend für die Entwicklung von Behandlungen für Erkrankungen wie Bluthochdruck und Arteriosklerose.

Studien zum Atmungssystem

This compound wurde in Studien zum Atmungssystem angewendet, um die Wirkung von Forskolin auf die Bradykinin-induzierte Calciummobilisierung in kultivierten glatten Trachealmuskelzellen von Hunden zu beobachten . Diese Forschung kann zur Entwicklung neuer Therapien für Asthma und andere Erkrankungen der Atemwege beitragen.

Molekulare Pharmakologie

In der molekularen Pharmakologie kann die Fähigkeit von this compound, die Adenylatcyclase zu modulieren, zur Untersuchung der molekularen Mechanismen der Hormonwirkung und der Rezeptorfunktion verwendet werden . Dies hat Auswirkungen auf das Verständnis verschiedener hormoneller Störungen und die Entwicklung von Medikamenten, die diese Wege gezielt ansteuern.

Zellkonfluenz und -proliferation

Die Forschung hat gezeigt, dass this compound die Zellkonfluenz und den cAMP-Signalweg in glatten Gefäßmuskelzellen beeinflusst . Dies kann in der Krebsforschung von Bedeutung sein, wo das Verständnis der Zellproliferation und -signalisierung für die Entwicklung von Antikrebsstrategien unerlässlich ist.

Wirkmechanismus

Target of Action

The primary target of L-858051 is adenylate cyclase Adenylate cyclase is an enzyme with key regulatory roles in essentially all cells

Mode of Action

this compound is an activator of adenylate cyclase . It retains adenylate cyclase stimulatory activity, which means it increases the activity of adenylate cyclase, leading to an increase in the production of cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The activation of adenylate cyclase by this compound leads to an increase in cAMP levels . cAMP is a second messenger, used for intracellular signal transduction, such as transferring the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane. It is involved in the activation of protein kinases and regulates the effects of adrenaline and glucagon. cAMP also binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins such as Epac1 and RAPGEF2 .

Pharmacokinetics

this compound is a water-soluble forskolin derivative . Its solubility in water (>10 mg/mL) suggests that it can be readily absorbed and distributed in the body . .

Result of Action

The activation of adenylate cyclase and the subsequent increase in cAMP levels can have various effects on the cell, depending on the specific cellular context . For example, in vascular smooth muscle cells, it has been shown to influence the cAMP signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility suggests that it may be more effective in aqueous environments . .

Biochemische Analyse

Biochemical Properties

L-858051 plays a significant role in biochemical reactions as it activates adenylate cyclase . Adenylate cyclase is an enzyme involved in catalyzing the conversion of ATP to cyclic AMP (cAMP), a second messenger important in many biological processes . This compound retains adenylate cyclase stimulatory activity .

Cellular Effects

This compound influences cell function by initiating signaling through elevated cAMP synthesis in a variety of cell types in culture . The increase in cAMP levels can lead to a series of intracellular events, including the activation of protein kinase A (PKA), which can further influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to adenylate cyclase, thereby activating it . This activation leads to an increase in the levels of cAMP within the cell . The elevated cAMP can then activate PKA, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems

Metabolic Pathways

This compound is involved in the cAMP-dependent pathway . By activating adenylate cyclase, it influences the conversion of ATP to cAMP This can affect metabolic flux and metabolite levels within the cell

Transport and Distribution

Given its water solubility , it is likely to be readily absorbed and distributed

Subcellular Localization

The subcellular localization of this compound is not well known. As it is involved in the cAMP-dependent pathway , it is likely to be found in regions of the cell where adenylate cyclase is present

Eigenschaften

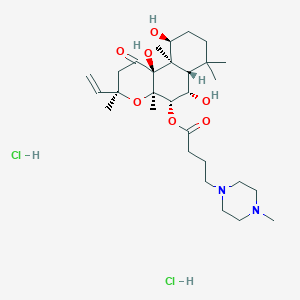

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N2O7.2ClH/c1-8-26(4)18-20(33)29(36)27(5)19(32)11-12-25(2,3)23(27)22(35)24(28(29,6)38-26)37-21(34)10-9-13-31-16-14-30(7)15-17-31;;/h8,19,22-24,32,35-36H,1,9-18H2,2-7H3;2*1H/t19-,22-,23-,24-,26-,27-,28+,29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJWVIUBCCGPBN-BAPSXVLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCCN4CCN(CC4)C)O)C)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)CCCN4CCN(CC4)C)O)(C)C)O)C)O)C=C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50Cl2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

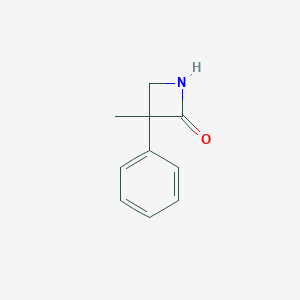

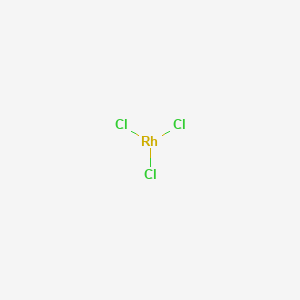

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B162958.png)

![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)